1-N-CBZ-propane-1,2-diamine-HCl
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Overview
Description
1-N-CBZ-propane-1,2-diamine-HCl, also known as 1-N-CBZ-propane-1,2-diamine hydrochloride, is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 g/mol . This compound is characterized by the presence of a benzyl carbamate (CBZ) protecting group attached to a propane-1,2-diamine backbone, with a hydrochloride salt form to enhance its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-CBZ-propane-1,2-diamine-HCl typically involves the protection of propane-1,2-diamine with a benzyl carbamate group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the amine on the carbamate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-N-CBZ-propane-1,2-diamine-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can remove the CBZ protecting group, yielding free propane-1,2-diamine.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used to remove the CBZ group.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, free propane-1,2-diamine, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
1-N-CBZ-propane-1,2-diamine-HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-N-CBZ-propane-1,2-diamine-HCl involves its role as a protecting group in chemical synthesis. The CBZ group protects the amine functionality from unwanted reactions, allowing selective reactions to occur at other sites of the molecule. Upon completion of the desired reactions, the CBZ group can be removed under mild conditions, yielding the free amine .
Comparison with Similar Compounds
Similar Compounds
2-N-CBZ-propane-1,2-diamine-HCl: Similar structure but with the CBZ group attached to a different position on the propane backbone.
N-BOC-propane-1,2-diamine-HCl: Uses a tert-butoxycarbonyl (BOC) protecting group instead of CBZ.
Uniqueness
1-N-CBZ-propane-1,2-diamine-HCl is unique due to its specific protecting group and position, which provides distinct reactivity and stability compared to other similar compounds. The CBZ group offers advantages in terms of ease of removal and compatibility with various reaction conditions .
Properties
Molecular Formula |
C11H17ClN2O2 |
---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
benzyl 2,3-diaminobutanoate;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(12)10(13)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12-13H2,1H3;1H |
InChI Key |
ZVCYYUIDXFJISY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)N.Cl |
Origin of Product |
United States |
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